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Compound of Interest

Compound Name: Diethyl chlorothiophosphate

Cat. No.: B041372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for diethyl
chlorothiophosphate (CAS No: 2524-04-1), a significant intermediate in the synthesis of

various organophosphorus compounds. This document is intended to serve as a core

reference for researchers and professionals in the fields of chemistry and drug development,

offering detailed spectral information and the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for diethyl chlorothiophosphate.

¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 89.56 MHz

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

4.300
Doublet of Quartets

(dq)

³JHH = 7.1 Hz, ³JPH =

11.0 Hz
-OCH₂-

1.414 Triplet of Doublets (td)
³JHH = 7.1 Hz, ⁴JPH =

1.0 Hz
-CH₃
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Note: The multiplicities are inferred from the coupling constants and typical splitting patterns for

ethoxy groups attached to phosphorus.

³¹P NMR Spectral Data
A definitive experimental value for the ³¹P NMR chemical shift of diethyl chlorothiophosphate
was not explicitly available in the reviewed literature. However, based on structurally similar

thiophosphate compounds, the chemical shift is expected to be in the downfield region. For

context, related compounds such as O,O,S-triethyl phosphorothioate exhibit a ³¹P chemical

shift of approximately 27 ppm.

Infrared (IR) Spectral Data
While the availability of the IR spectrum for diethyl chlorothiophosphate is confirmed, a

detailed list of absorption peaks was not found in the surveyed resources. Key expected

vibrational modes for this molecule include:

Functional Group Expected Wavenumber Range (cm⁻¹)

C-H stretch (alkyl) 2850-3000

P=S stretch 600-800

P-O-C stretch 950-1100

C-C stretch 1000-1200

P-Cl stretch 400-600

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI) Molecular Weight: 188.61 g/mol
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m/z Relative Intensity (%) Putative Fragment

188 100.0 [M]⁺

160 7.7 [M - C₂H₄]⁺

144 64.7
[M - C₂H₄ - O]⁺ or [M - C₂H₅O

+ H]⁺

132 71.5
[M - C₂H₄ - S]⁺ or

[(C₂H₅O)₂P]⁺

116 62.2 [(C₂H₅O)P(S)]⁺

97 76.3 [C₂H₅O(P=S)]⁺

65 17.7 [H₂PO₂]⁺

29 70.4 [C₂H₅]⁺

Experimental Protocols
The following sections detail generalized yet comprehensive protocols for acquiring the

spectral data presented above. These methodologies are based on standard practices for the

analysis of liquid organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard NMR spectrometer operating at a field strength suitable for ¹H and ³¹P nuclei (e.g.,

300-500 MHz for ¹H) is required.

¹H NMR Spectroscopy Protocol:

Sample Preparation: A solution of diethyl chlorothiophosphate is prepared by dissolving

approximately 5-10 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrument Setup: The spectrometer is tuned to the ¹H frequency. Standard acquisition

parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.
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Data Acquisition: The spectrum is acquired with a sufficient number of scans (typically 8-16)

to achieve a good signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

TMS signal.

³¹P NMR Spectroscopy Protocol:

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

Instrument Setup: The spectrometer is tuned to the ³¹P frequency. Proton decoupling is

typically applied to simplify the spectrum to a single peak. An external standard, such as

85% phosphoric acid (H₃PO₄), is used and set to 0 ppm for chemical shift referencing.

Data Acquisition: A sufficient number of scans are acquired to obtain a clear signal.

Data Processing: The FID is processed using a Fourier transform, followed by phase and

baseline correction. The chemical shift is referenced to the external H₃PO₄ standard.

Infrared (IR) Spectroscopy
A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Protocol for Liquid Sample (Neat):

Sample Preparation: A drop of neat diethyl chlorothiophosphate is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Background Spectrum: A background spectrum of the clean salt plates is recorded to

subtract atmospheric and instrumental interferences.

Sample Spectrum: The sample, sandwiched between the salt plates, is placed in the

spectrometer's sample holder, and the infrared spectrum is recorded.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise

ratio.
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Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC)

system for sample introduction, is utilized.

EI-MS Protocol:

Sample Introduction: A dilute solution of diethyl chlorothiophosphate in a volatile organic

solvent (e.g., dichloromethane or hexane) is injected into the GC-MS system. The GC

separates the compound from the solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This

causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various

fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Interpretation: The resulting mass spectrum plots the relative intensity of the ions as a

function of their m/z ratio, allowing for the determination of the molecular weight and

fragmentation pattern.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between the different spectral data types.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b041372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for obtaining spectral data of diethyl chlorothiophosphate.

Relationship of Spectral Data to Molecular Structure
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Caption: How different spectral data relate to molecular structure.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Diethyl Chlorothiophosphate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041372#diethyl-chlorothiophosphate-spectral-data-h-
nmr-p-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b041372?utm_src=pdf-body-img
https://www.benchchem.com/product/b041372#diethyl-chlorothiophosphate-spectral-data-h-nmr-p-nmr-ir-ms
https://www.benchchem.com/product/b041372#diethyl-chlorothiophosphate-spectral-data-h-nmr-p-nmr-ir-ms
https://www.benchchem.com/product/b041372#diethyl-chlorothiophosphate-spectral-data-h-nmr-p-nmr-ir-ms
https://www.benchchem.com/product/b041372#diethyl-chlorothiophosphate-spectral-data-h-nmr-p-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041372?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

